3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MSMP and belongs to the class of piperidine derivatives.
Wirkmechanismus
The exact mechanism of action of MSMP is not yet fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. MSMP has been found to increase the release of GABA, which leads to the inhibition of neuronal activity. This, in turn, results in the anticonvulsant and analgesic effects of MSMP.
Biochemical and Physiological Effects:
MSMP has been found to have a significant effect on the central nervous system. It has been shown to increase the release of GABA, which leads to the inhibition of neuronal activity. This, in turn, results in the anticonvulsant and analgesic effects of MSMP. Additionally, MSMP has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MSMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, MSMP has been extensively studied, and its effects have been well documented. However, there are also some limitations to using MSMP in lab experiments. For example, the exact mechanism of action of MSMP is not yet fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of MSMP. One potential direction is the development of new drugs based on the structure of MSMP. Additionally, further studies are needed to fully understand the mechanism of action of MSMP and its effects on the central nervous system. Finally, studies are needed to investigate the potential use of MSMP in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, MSMP is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties and has a significant effect on the central nervous system. While there are still some limitations to using MSMP in lab experiments, there are several future directions for its study, including the development of new drugs and further investigation of its effects on the central nervous system.
Synthesemethoden
The synthesis of MSMP involves the reaction between 1-methanesulfonyl-4-methoxypiperidine and 1-(2-phenylethyl)urea in the presence of a base. This reaction results in the formation of MSMP as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
MSMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. MSMP has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. Additionally, MSMP has been found to have a significant effect on the central nervous system, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-24-17(9-12-20(13-10-17)25(2,22)23)14-19-16(21)18-11-8-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFTZUZATABING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.